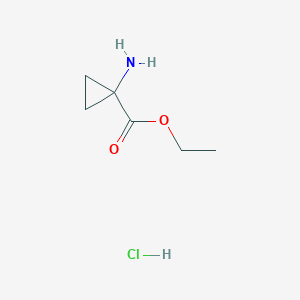

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Description

The exact mass of the compound Ethyl 1-aminocyclopropanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677920. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1-aminocyclopropanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-aminocyclopropanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNUTZWASODOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327703 | |

| Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42303-42-4 | |

| Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-AMINOCYCLOPROPANECARBOXYLATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 1-aminocyclopropanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a cyclic amino acid ester of significant interest in various scientific domains. As a derivative of 1-aminocyclopropanecarboxylic acid (ACC), it serves as a crucial precursor in the biosynthesis of ethylene, a key plant hormone regulating numerous physiological processes. Its unique structural features also make it a valuable building block in organic synthesis and a subject of investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Ethyl 1-aminocyclopropanecarboxylate hydrochloride, detailed experimental protocols for their determination, and insights into its biological relevance.

Chemical and Physical Properties

A summary of the known quantitative data for Ethyl 1-aminocyclopropanecarboxylate hydrochloride is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 114-120 °C | [2] |

| Solubility | Soluble in water | [3][4] |

| pKa of parent acid (1-aminocyclopropanecarboxylic acid) | 2.29 (predicted for carboxylic acid), ~9.6 (for amino group) | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride and for the determination of its key physicochemical properties.

Synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride

This protocol describes the synthesis from 1-aminocyclopropanecarboxylic acid and ethanol using thionyl chloride.[7]

Materials:

-

1-Aminocyclopropanecarboxylic acid

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Hydrochloric acid solution in ethyl acetate (e.g., 4 M)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Suspend 1-aminocyclopropanecarboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride to the cooled and stirred suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the resulting crude product in water and cool in an ice bath.

-

Carefully adjust the pH of the solution to 9-10 with potassium carbonate to neutralize the excess acid and deprotonate the amino group of the product.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base of ethyl 1-aminocyclopropanecarboxylate.

-

Dissolve the crude free base in ethyl acetate.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethyl acetate with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Determination of pKa

The pKa of the amino group in Ethyl 1-aminocyclopropanecarboxylate hydrochloride can be determined by potentiometric titration.

Materials:

-

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a suitable electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of Ethyl 1-aminocyclopropanecarboxylate hydrochloride and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

-

After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration until the pH has risen significantly, passing the expected equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the titration curve at the half-equivalence point (the point where half of the amino groups have been deprotonated). This corresponds to the midpoint of the buffer region in the titration curve.

Determination of Solubility

The solubility of Ethyl 1-aminocyclopropanecarboxylate hydrochloride in various solvents can be determined using the shake-flask method.

Materials:

-

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Add an excess amount of Ethyl 1-aminocyclopropanecarboxylate hydrochloride to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Stability Studies (Forced Degradation)

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of the molecule under various stress conditions, as recommended by ICH guidelines.[8][9]

Conditions for Forced Degradation:

-

Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period. Esters are susceptible to base-catalyzed hydrolysis.[10][11]

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period. Amines are susceptible to oxidation.[1]

-

Thermal Degradation: Expose a solid sample of the compound to high temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solution and a solid sample of the compound to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

Analytical Procedure:

-

Prepare solutions of Ethyl 1-aminocyclopropanecarboxylate hydrochloride under the different stress conditions.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

-

The results will provide information on the degradation pathways and the stability profile of the compound.

Biological Context: Role in Ethylene Biosynthesis

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a pro-drug or precursor to 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor of ethylene in plants.[8][12] Once introduced into a plant system, it is likely hydrolyzed by esterases to release ACC. ACC is then converted to ethylene by the enzyme ACC oxidase. The ethylene biosynthesis pathway is a critical regulatory network in plant development and stress responses.

Diagram of the Ethylene Biosynthesis Pathway:

Caption: The ethylene biosynthesis pathway and the entry point for Ethyl 1-aminocyclopropanecarboxylate.

Conclusion

This technical guide provides a foundational understanding of the basic properties of Ethyl 1-aminocyclopropanecarboxylate hydrochloride for the scientific community. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this compound in their own laboratories. A thorough understanding of its physicochemical properties is paramount for its effective use in agricultural research, as a tool to study ethylene signaling, and as a versatile building block in the development of novel chemical entities. Further research to quantify its solubility in a wider range of organic solvents and to fully elucidate its degradation pathways under various stress conditions will further enhance its utility and application.

References

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpp.com [ijrpp.com]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Aminocyclopropanecarboxylic acid CAS#: 22059-21-8 [amp.chemicalbook.com]

- 6. ukessays.com [ukessays.com]

- 7. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]

- 11. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]

- 12. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

Synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride from 1-aminocyclopropanecarboxylic acid

A Technical Guide to the Synthesis of Ethyl 1-aminocyclopropanecarboxylate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride from 1-aminocyclopropanecarboxylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and widely-used acid-catalyzed reaction. This guide includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

1-Aminocyclopropanecarboxylic acid (ACC) is a conformationally constrained non-proteinogenic amino acid that serves as a key precursor in the biosynthesis of ethylene in plants. Its derivatives, including the ethyl ester hydrochloride salt, are valuable building blocks in medicinal chemistry and peptide synthesis. The cyclopropyl ring introduces conformational rigidity into molecules, which can be advantageous for designing compounds with specific binding properties.

The synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride is most commonly achieved through the Fischer esterification of 1-aminocyclopropanecarboxylic acid.[1][2][3] This method involves the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl).[4][5] The use of HCl is particularly efficient as it serves both as the catalyst for the esterification and as the agent to form the hydrochloride salt of the amino group, which protects it from side reactions and improves the product's stability and handling characteristics.

Reaction and Mechanism

The overall reaction is as follows:

Reaction Scheme: 1-Aminocyclopropanecarboxylic acid + Ethanol --(HCl)--> Ethyl 1-aminocyclopropanecarboxylate hydrochloride + Water

The mechanism of the Fischer esterification proceeds through several equilibrium steps:[2][3][5]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester and regenerate the acid catalyst.

Simultaneously, the amino group is protonated by the HCl to form the stable ammonium salt.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[6]

Materials:

-

1-Aminocyclopropanecarboxylic acid hydrochloride (or the free amino acid)

-

Absolute Ethanol (EtOH), anhydrous

-

Hydrogen Chloride (HCl) gas or a solution of HCl in ethanol

-

Chloroform (CHCl₃)

-

Ammonia (NH₃) gas

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, to remove water)

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 1-aminocyclopropanecarboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in absolute ethanol (500 ml).[6]

-

Acidification: Cool the suspension in an ice bath and saturate the ethanolic solution with dry hydrogen chloride (HCl) gas. Alternatively, use a pre-prepared saturated solution of HCl in ethanol.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for approximately 16 hours.[6] To drive the equilibrium towards the product, a Dean-Stark trap can be used to remove the water formed during the reaction.[6]

-

Re-saturation (Optional but Recommended): After the initial reflux period, allow the mixture to cool. Remove a portion of the ethanol by distillation. Add fresh absolute ethanol (e.g., 200 ml) and re-saturate the solution with HCl gas.[6]

-

Second Reflux: Heat the mixture under reflux for an additional 5 hours.[6]

-

Solvent Removal: After cooling, remove the ethanol completely using a rotary evaporator. The residue will contain the crude Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

-

Work-up (Free Base Isolation - if required):

-

Dissolve the residue in chloroform (300 ml) and cool the solution to 0°C.[6]

-

Bubble ammonia gas through the solution to neutralize the HCl and precipitate ammonium chloride.[6]

-

Evaporate the chloroform. Take up the residue in diethyl ether (400 ml) and wash with a small amount of water (20 ml).[6]

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free base, ethyl 1-aminocyclopropanecarboxylate.[6]

-

-

Isolation of Hydrochloride Salt: For direct isolation of the hydrochloride salt, the crude product from step 6 can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Data Presentation

The following tables summarize the key properties and expected outcomes for this synthesis.

Table 1: Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Form |

|---|---|---|---|

| 1-Aminocyclopropanecarboxylic acid | C₄H₇NO₂ | 101.10 | Solid |

| Ethanol | C₂H₆O | 46.07 | Liquid |

| Ethyl 1-aminocyclopropanecarboxylate hydrochloride | C₆H₁₂ClNO₂ | 165.62 | White Crystalline Powder[7] |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value | Reference |

|---|---|---|

| Reactant Ratio | 1-aminocyclopropanecarboxylic acid : Ethanol | 1 : large excess |

| Catalyst | Hydrogen Chloride (HCl) | [6] |

| Reaction Temperature | Reflux (approx. 78°C for Ethanol) | [6] |

| Reaction Time | 16 - 21 hours | [6] |

| Reported Yield | ~60% (for the free base) | [6] |

| Melting Point (Product) | 114-120 °C | |

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of the target compound.

Caption: Logical steps of the Fischer esterification reaction mechanism.

References

- 1. cerritos.edu [cerritos.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 1-aminocyclopropanecarboxylate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Chemical Structure and Biological Relevance of Acpc-OEt·HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-aminocyclopropanecarboxylate hydrochloride (Acpc-OEt·HCl) is a synthetic amino acid derivative of significant interest in agricultural and pharmaceutical research. As the ethyl ester hydrochloride salt of 1-aminocyclopropanecarboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene, Acpc-OEt·HCl serves as a valuable tool for studying plant growth regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of Acpc-OEt·HCl. Furthermore, it elucidates the biological context of its core structure by detailing the ethylene biosynthesis pathway, a critical signaling cascade in plant physiology.

Chemical Structure and Properties

Acpc-OEt·HCl is the hydrochloride salt of ethyl 1-aminocyclopropanecarboxylate. The core structure consists of a cyclopropane ring substituted with both an amino group and a carboxylic acid ethyl ester group at the same carbon atom. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.

Chemical Structure:

Caption: Chemical structure of Ethyl 1-aminocyclopropanecarboxylate hydrochloride (Acpc-OEt·HCl).

Physicochemical Properties

A summary of the key physicochemical properties of Acpc-OEt·HCl is presented in Table 1.

| Property | Value |

| IUPAC Name | ethyl 1-aminocyclopropanecarboxylate hydrochloride |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| CAS Number | 42303-42-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110-118 °C |

| Solubility | Soluble in water |

| InChI Key | XFNUTZWASODOQK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CC1)N.Cl |

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.5 - 1.7 | Multiplet | 4H | Cyclopropyl -CH₂ -CH₂ - |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| (Broad singlet expected for NH₃⁺ protons) |

Table 3: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~62 | -O-CH₂ -CH₃ |

| ~35 | C -(NH₃⁺)(COOEt) |

| ~18 | Cyclopropyl -CH₂ -CH₂ - |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2800 | Strong, Broad | N-H stretch (from NH₃⁺) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch |

Experimental Protocols

Synthesis of Acpc-OEt·HCl

The synthesis of ethyl 1-aminocyclopropanecarboxylate hydrochloride can be achieved through the Fischer esterification of 1-aminocyclopropanecarboxylic acid.

Materials:

-

1-Aminocyclopropanecarboxylic acid (ACC)

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Esterification:

-

Suspend 1-aminocyclopropanecarboxylic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution. This reaction is exothermic and generates HCl in situ, which acts as a catalyst for the esterification and forms the hydrochloride salt.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

-

Work-up and Isolation:

-

After the reflux period, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be recrystallized from an ethanol/diethyl ether mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization:

The final product should be characterized by determining its melting point and by spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.

Biological Context: The Ethylene Biosynthesis Pathway

The core structure of Acpc-OEt·HCl, 1-aminocyclopropanecarboxylic acid (ACC), is a pivotal molecule in the biosynthesis of ethylene, a gaseous plant hormone that regulates a wide array of developmental processes and stress responses.[1] Acpc-OEt·HCl can act as a precursor to ACC in biological systems through the action of esterase enzymes. Understanding the ethylene biosynthesis pathway is crucial for contextualizing the biological significance of this compound.[2]

The pathway begins with the amino acid methionine and proceeds through a cyclic series of reactions known as the Yang Cycle to regenerate methionine.[2][3] The key committed step is the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is then oxidized to form ethylene.[2][4]

Caption: The ethylene biosynthesis pathway in plants.

Pathway Description:

-

Methionine to SAM: The pathway is initiated with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.[2]

-

SAM to ACC: In the rate-limiting step of this pathway, SAM is converted to 1-aminocyclopropanecarboxylic acid (ACC) and 5'-methylthioadenosine (MTA) by the enzyme ACC synthase (ACS).[2][4]

-

ACC to Ethylene: ACC is then oxidized by ACC oxidase (ACO) to produce ethylene, cyanide, and carbon dioxide.[2]

-

Yang Cycle: The MTA produced is recycled back to methionine through the Yang Cycle, ensuring a continuous supply of the precursor.[3]

-

Role of Acpc-OEt·HCl: Acpc-OEt·HCl can be hydrolyzed by cellular esterases to release ACC, thereby feeding into the ethylene biosynthesis pathway and inducing ethylene-related responses.

-

Regulation: The activity of ACC synthase is a major point of regulation in the pathway, being influenced by various developmental and environmental cues.[4] ACC levels are also controlled through conjugation to other molecules, such as malonyl-ACC (MACC) or γ-glutamyl-ACC (GACC), which are thought to be inactive storage or transport forms.[3]

Conclusion

Acpc-OEt·HCl is a chemically well-defined molecule with significant implications for agricultural and biological research. Its role as a precursor to the plant hormone ethylene makes it an invaluable tool for studying and manipulating plant growth and development. This guide has provided a detailed overview of its chemical structure, properties, a method for its synthesis, and its biological context within the ethylene biosynthesis pathway. This information serves as a foundational resource for researchers and professionals working with this important compound.

References

An In-depth Technical Guide to Ethyl 1-aminocyclopropanecarboxylate hydrochloride in Agricultural Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-aminocyclopropanecarboxylate hydrochloride, a salt of the ethyl ester of 1-aminocyclopropanecarboxylic acid (ACC), is a potent modulator of plant growth and development. As a direct precursor to the plant hormone ethylene, its application in agricultural biotechnology offers a sophisticated tool for influencing a wide array of physiological processes, including fruit ripening, senescence, and responses to both biotic and abiotic stress. Beyond its role in ethylene production, emerging research has identified ACC as a signaling molecule in its own right, with pathways independent of ethylene that regulate cell wall biosynthesis and stress responses. This technical guide provides a comprehensive overview of the applications of Ethyl 1-aminocyclopropanecarboxylate hydrochloride, detailing its mechanism of action, presenting quantitative data on its effects, and offering detailed experimental protocols for its use in research and development.

Introduction to Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a stable, water-soluble compound that is readily taken up by plants.[1][2] Once absorbed, it is hydrolyzed to 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor to ethylene.[3] This makes it a valuable tool for researchers and agricultural professionals seeking to manipulate ethylene-dependent processes with a high degree of control. Its applications range from accelerating and synchronizing fruit ripening to improving crop stress tolerance.[1][2]

Mechanism of Action: Dual Roles of ACC

The physiological effects of Ethyl 1-aminocyclopropanecarboxylate hydrochloride are primarily mediated through the action of its active form, ACC. ACC plays a dual role in plant physiology: as the direct precursor in the ethylene biosynthesis pathway and as an independent signaling molecule.

Ethylene-Dependent Signaling

The canonical role of ACC is its conversion to ethylene, a gaseous plant hormone that regulates a multitude of developmental processes.[3] The biosynthesis of ethylene from the amino acid methionine is a well-characterized pathway.

The key regulatory step in this pathway is the conversion of S-adenosyl-L-methionine (SAM) to ACC, catalyzed by the enzyme ACC synthase (ACS).[1] ACC is then oxidized to ethylene by ACC oxidase (ACO).[3] The application of Ethyl 1-aminocyclopropanecarboxylate hydrochloride bypasses the rate-limiting ACS step, leading to a controlled increase in ethylene production.

Caption: Ethylene Biosynthesis Pathway.

Ethylene-Independent Signaling

Recent research has unveiled a novel signaling role for ACC that is independent of its conversion to ethylene. This pathway is crucial for regulating cell wall integrity and stress responses. A key discovery in this area is the identification of the leucine-rich repeat receptor-like kinases (LRR-RLKs) FEI1 and FEI2.[4][5]

Mutations in both FEI1 and FEI2 genes lead to defects in cell wall biosynthesis, resulting in swollen roots, a phenotype that can be rescued by inhibiting ACC synthase but not by blocking ethylene perception.[4][5][6] This indicates that ACC itself, not ethylene, is the signaling molecule in this pathway. The FEI proteins are localized to the plasma membrane and directly interact with ACC synthase, suggesting a mechanism for sensing and responding to changes in cell wall status.[4][7] This pathway also appears to intersect with auxin and reactive oxygen species (ROS) signaling, highlighting a complex regulatory network.[8]

Caption: ACC Ethylene-Independent Signaling.

Applications in Agricultural Biotechnology

The dual functionality of ACC makes Ethyl 1-aminocyclopropanecarboxylate hydrochloride a versatile tool in agriculture.

Fruit Ripening and Quality

Exogenous application of ACC precursors can be used to synchronize and accelerate the ripening of climacteric fruits. This is particularly valuable for fruits that are harvested mature but unripe, allowing for controlled ripening closer to the point of sale.

| Crop | Application | Effect | Reference |

| Table Grapes | Foliar spray of ACC | Increased anthocyanin concentration and improved color | [9] |

| Peach | Foliar spray of ACC (300-1000 ppm) | Fruit thinning, leading to larger remaining fruit | [10] |

| Apple | Foliar spray of ACC (100-300 ppm) | Fruit thinning and increased fruit weight | [10] |

Stress Mitigation and Growth Promotion using ACC Deaminase-Producing Bacteria

While direct application of ACC can induce stress responses, a more nuanced approach involves the use of plant growth-promoting rhizobacteria (PGPR) that produce the enzyme ACC deaminase. This enzyme breaks down ACC into α-ketobutyrate and ammonia, thereby lowering plant ethylene levels, particularly under stress conditions.[5] This reduction in "stress ethylene" can lead to enhanced growth and improved tolerance to a variety of abiotic stresses.

| Plant | Stress Condition | Bacterial Strain(s) | Observed Effects |

| French Bean | Salinity (6% w/v NaCl) | Aneurinibacillus aneurinilyticus (ACC02) & Paenibacillus sp. (ACC06) | ~60% reduction in stress ethylene, increased root and shoot length, fresh weight, and biomass.[11] |

| Wheat | Drought | Variovorax paradoxus RAA3 | Increased root/shoot ratio by 20.3%–58.7% compared to uninoculated controls under water stress.[12] |

| Rice | Waterlogging | Streptomyces sp. GMKU 336 | Reduced ethylene levels, improved root elongation, biomass production, leaf area, and chlorophyll content.[13] |

Experimental Protocols

Preparation and Application of Ethyl 1-aminocyclopropanecarboxylate hydrochloride Solution

Objective: To prepare a stock solution of Ethyl 1-aminocyclopropanecarboxylate hydrochloride for application to plants.

Materials:

-

Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 42303-42-4)

-

Distilled or deionized water

-

Surfactant (e.g., Tween 20)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Stock Solution Preparation:

-

To prepare a 100 mM stock solution, dissolve 1.656 g of Ethyl 1-aminocyclopropanecarboxylate hydrochloride in distilled water and bring the final volume to 100 mL in a volumetric flask.

-

Stir the solution until the compound is completely dissolved.

-

Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

-

-

Working Solution Preparation:

-

Dilute the stock solution with distilled water to the desired final concentration (e.g., for a 1 mM solution, add 1 mL of the 100 mM stock to 99 mL of water).

-

Add a surfactant, such as Tween 20, to a final concentration of 0.01-0.05% (v/v) to improve leaf surface coverage for foliar applications.

-

Adjust the pH of the final solution to a physiologically relevant range (typically 6.0-7.0) using a pH meter and dilute HCl or NaOH.

-

-

Application:

-

Foliar Spray: Apply the working solution to plant foliage using a fine-mist sprayer until runoff. Ensure even coverage of both adaxial and abaxial leaf surfaces. Applications are best performed in the early morning or late afternoon to optimize absorption.[14]

-

Soil Drench: Apply a known volume of the working solution directly to the soil or growing medium around the base of the plant.

-

Quantification of ACC and Ethylene in Plant Tissues

Objective: To measure the endogenous levels of ACC and the rate of ethylene production in plant tissues following treatment.

4.2.1. ACC Quantification by UPLC-MS/MS

This protocol is adapted from modern, highly sensitive methods for phytohormone analysis.[15][16][17]

Materials:

-

Plant tissue (10-50 mg fresh weight)

-

Liquid nitrogen

-

Extraction buffer (e.g., 10% methanol with 1% acetic acid)

-

Internal standard (e.g., [2H4]ACC)

-

Solid Phase Extraction (SPE) cartridges

-

UPLC-MS/MS system

Procedure:

-

Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Add the extraction buffer and the internal standard to the powdered tissue.

-

Homogenize and centrifuge the sample to pellet debris.

-

Purify the supernatant using an SPE cartridge.

-

Analyze the purified extract using a UPLC-MS/MS system equipped with a suitable column (e.g., C18).

-

Quantify ACC levels by comparing the peak area of endogenous ACC to that of the internal standard.

4.2.2. Ethylene Measurement by Gas Chromatography

This is a standard method for quantifying ethylene production from plant tissues.[18]

Materials:

-

Plant tissue (e.g., leaf discs, whole seedlings)

-

Airtight vials or cuvettes

-

Gas-tight syringe

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a photoacoustic detector.

Procedure:

-

Enclose the plant tissue in an airtight vial of a known volume.

-

Incubate the tissue for a defined period (e.g., 1-24 hours) under controlled conditions (light, temperature).

-

Using a gas-tight syringe, withdraw a sample of the headspace from the vial.

-

Inject the gas sample into the GC.

-

Quantify the ethylene concentration based on the peak area and a standard curve generated with known concentrations of ethylene gas.

Caption: General Experimental Workflow.

Conclusion

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a powerful and versatile molecule in the field of agricultural biotechnology. Its ability to serve as a direct precursor to ethylene allows for precise manipulation of numerous plant developmental processes. Furthermore, the discovery of its role in an ethylene-independent signaling pathway opens up new avenues for research into cell wall integrity and stress responses. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to explore and harness the potential of this compound for crop improvement and a deeper understanding of plant physiology. Further research into the downstream components of the FEI1/FEI2 signaling pathway and the development of crop-specific application protocols will continue to expand the utility of Ethyl 1-aminocyclopropanecarboxylate hydrochloride in agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Two Leucine-Rich Repeat Receptor Kinases Mediate Signaling, Linking Cell Wall Biosynthesis and ACC Synthase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two leucine-rich repeat receptor kinases mediate signaling, linking cell wall biosynthesis and ACC synthase in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Role for ACC in Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 14. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 15. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride: A Preliminary Technical Guide for Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the use of Ethyl 1-aminocyclopropanecarboxylate hydrochloride as a plant growth regulator. As a pro-drug of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, this compound offers a potent tool for manipulating various aspects of plant growth and development. This document summarizes the core mechanism of action, presents available quantitative data on the effects of ACC as a proxy, details experimental protocols for its application and analysis, and provides visual representations of the relevant biological pathways and experimental workflows. Due to a lack of specific quantitative data for the ethyl ester form, this guide utilizes data from studies on ACC to provide a foundational understanding for future research.

Introduction

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a synthetic compound that holds significant promise as a plant growth regulator.[1] Its utility lies in its efficient conversion within plant tissues to 1-aminocyclopropane-1-carboxylic acid (ACC), a pivotal molecule in the biosynthesis of ethylene.[1] Ethylene, a gaseous phytohormone, governs a wide array of physiological processes, including seed germination, root development, leaf senescence, fruit ripening, and responses to biotic and abiotic stress.[2][3] The application of exogenous precursors like Ethyl 1-aminocyclopropanecarboxylate hydrochloride allows for the targeted manipulation of these processes, offering potential applications in agriculture to enhance crop yield and quality.[1] This guide serves as a foundational resource for researchers interested in exploring the practical applications of this compound.

Mechanism of Action: The Ethylene Biosynthesis Pathway

Ethyl 1-aminocyclopropanecarboxylate hydrochloride exerts its effects by feeding into the endogenous ethylene biosynthesis pathway. Upon absorption by the plant, it is presumed that cellular esterases hydrolyze the ethyl ester to release 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is the direct precursor to ethylene. The biosynthesis of ethylene is a two-step process:

-

ACC Synthesis: The process begins with the conversion of S-adenosylmethionine (SAM) to ACC, a reaction catalyzed by the enzyme ACC synthase (ACS). This is often the rate-limiting step in ethylene production.

-

Ethylene Synthesis: ACC is then oxidized to form ethylene, carbon dioxide, and hydrogen cyanide by the enzyme ACC oxidase (ACO).

By supplying an external source of ACC via the hydrolysis of its ethyl ester, the rate-limiting step catalyzed by ACS can be bypassed, leading to a surge in ethylene production. This elevated ethylene concentration then triggers a cascade of physiological responses within the plant.

Quantitative Data on the Effects of ACC Application

While specific quantitative data for Ethyl 1-aminocyclopropanecarboxylate hydrochloride is limited in publicly available literature, extensive research on its active form, ACC, provides valuable insights into its potential effects. The following tables summarize quantitative data from studies using ACC to influence various plant processes. This data serves as a proxy for the anticipated effects of Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Table 1: Effect of ACC on Fruit Thinning in Apples

| Apple Cultivar | Application Timing | ACC Concentration (ppm) | Effect on Fruit Set |

| Babygold #5 Peach | Bloom | 300 | 57% of flowers remained |

| Babygold #5 Peach | Bloom | 1000 | 30% of flowers remained |

| Babygold #5 Peach | Shuck Split | 300 | 61% of flowers remained |

| Babygold #5 Peach | Shuck Split | 1000 | 11% of flowers remained |

| Pink Lady Apple | 20 mm fruit stage | 100 | Effective fruit removal |

| Fuji Apple | 10 and 20 mm fruit stage | Not specified | Effective thinning |

Source: Data extrapolated from patent WO2010144779A1.[4]

Table 2: General Concentration Ranges of Ethylene Precursors for Plant Growth Regulation

| Application Method | Concentration Range (ppm) | Target Process |

| Aqueous Spray | 0.1 - 10 | Ripening control |

| Wash Solution | 10 - 50 | Preparation for market |

Source: Data extrapolated from patent US4851035A.[3]

Experimental Protocols

The following protocols are generalized methodologies for the preliminary investigation of Ethyl 1-aminocyclopropanecarboxylate hydrochloride as a plant growth regulator, based on established practices for testing ethylene-releasing compounds and ACC.

Preparation of Stock and Working Solutions

Objective: To prepare solutions of Ethyl 1-aminocyclopropanecarboxylate hydrochloride for application to plants.

Materials:

-

Ethyl 1-aminocyclopropanecarboxylate hydrochloride (powder)

-

Distilled or deionized water

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bar

-

pH meter

-

0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)

Procedure:

-

Calculate the required mass of Ethyl 1-aminocyclopropanecarboxylate hydrochloride to prepare a stock solution of a desired concentration (e.g., 1000 ppm).

-

Dissolve the powder: Weigh the calculated mass and dissolve it in a small volume of distilled water in a beaker. Use a magnetic stirrer to aid dissolution.

-

Transfer to a volumetric flask: Quantitatively transfer the dissolved solution to a volumetric flask of the appropriate size.

-

Bring to volume: Add distilled water to the flask until the meniscus reaches the calibration mark.

-

Mix thoroughly: Stopper the flask and invert it several times to ensure a homogenous solution.

-

Measure and adjust pH (optional but recommended): Measure the pH of the stock solution. If necessary, adjust to a physiologically relevant pH (typically 5.5-6.5) using dilute HCl or NaOH.

-

Prepare working solutions: Prepare a series of dilutions from the stock solution to achieve the desired experimental concentrations (e.g., 10, 50, 100, 200 ppm).

-

Storage: Store stock and working solutions in a cool, dark place (4°C is recommended) to minimize degradation. Prepare fresh working solutions for each experiment.

Plant Treatment Methods

Objective: To apply Ethyl 1-aminocyclopropanecarboxylate hydrochloride to plants in a controlled and reproducible manner.

A. Foliar Spray Application

Materials:

-

Working solutions of Ethyl 1-aminocyclopropanecarboxylate hydrochloride

-

Handheld spray bottle or a calibrated sprayer

-

Surfactant (e.g., Tween 20, Triton X-100) to improve leaf coverage

-

Control solution (distilled water with surfactant)

Procedure:

-

Add a non-ionic surfactant to the working solutions and the control solution at a low concentration (e.g., 0.01-0.1% v/v) to reduce surface tension.

-

Spray the foliage of the test plants until runoff, ensuring even coverage of both the adaxial and abaxial leaf surfaces.

-

Treat control plants with the control solution in the same manner.

-

Conduct treatments during periods of low light intensity (e.g., early morning or late evening) to minimize rapid evaporation and enhance absorption.

-

Ensure proper ventilation and wear appropriate personal protective equipment (PPE).

B. Soil Drench Application

Materials:

-

Working solutions of Ethyl 1-aminocyclopropanecarboxylate hydrochloride

-

Graduated cylinders or beakers

-

Control solution (distilled water)

Procedure:

-

Apply a known volume of the working solution directly to the soil or growing medium around the base of each plant.

-

The volume applied should be consistent for all treatments and sufficient to moisten the root zone without causing excessive leaching.

-

Treat control plants with an equal volume of the control solution.

-

Ensure the growing medium is not overly dry or saturated before application to facilitate even distribution.

Assessment of Plant Growth and Developmental Responses

Objective: To quantify the effects of Ethyl 1-aminocyclopropanecarboxylate hydrochloride on various plant parameters.

Parameters to Measure:

-

Germination: Seed germination rate and time.

-

Vegetative Growth: Plant height, stem diameter, leaf area, fresh and dry biomass.

-

Root Development: Primary root length, lateral root number, and root biomass.

-

Flowering: Time to flowering, flower number, and fruit set.

-

Fruit Development: Fruit size, weight, color, firmness, and total soluble solids.

-

Senescence: Leaf yellowing (chlorophyll content), and time to abscission.

Methods of Measurement:

-

Morphological Measurements: Use rulers, calipers, and imaging software for non-destructive measurements.

-

Biomass Determination: Weigh fresh plant material and then dry in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved for dry biomass.

-

Chlorophyll Content: Use a chlorophyll meter (e.g., SPAD meter) or spectrophotometric analysis of solvent extracts.

-

Ethylene Production: Measure ethylene evolution from treated tissues using gas chromatography.[2][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. ovid.com [ovid.com]

- 3. US4851035A - Composition for inhibition of ethylene production in plants - Google Patents [patents.google.com]

- 4. WO2010144779A1 - 1-aminocyclopropane carboxylic acid as a fruit thinner - Google Patents [patents.google.com]

- 5. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride in the Synthesis of Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the quest for novel molecular scaffolds that impart enhanced therapeutic properties remains a paramount objective. Among these, the cyclopropane motif has garnered significant attention due to its unique conformational and electronic characteristics. The inherent ring strain and pseudo-sp2 character of the cyclopropane ring can confer metabolic stability, conformational rigidity, and improved binding affinity to drug candidates. Ethyl 1-aminocyclopropanecarboxylate hydrochloride has emerged as a versatile and pivotal building block for the introduction of this valuable moiety into a diverse array of pharmaceutical intermediates. This technical guide provides a comprehensive overview of its application in synthesis, supported by experimental data and procedural insights.

The incorporation of the 1-amino-1-carboxycyclopropane unit can be instrumental in the design of peptidomimetics and conformationally restricted amino acids, which are crucial in modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. A notable application of this building block is in the synthesis of intermediates for antiviral drugs, such as the Hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir.

Core Applications in Pharmaceutical Synthesis

Ethyl 1-aminocyclopropanecarboxylate hydrochloride serves as a key starting material for a variety of synthetic transformations, primarily centered around the modification of its amino and ester functionalities. The primary amino group provides a handle for N-acylation, peptide coupling, and the introduction of various protecting groups, while the ethyl ester can be hydrolyzed or otherwise modified.

N-Acylation: A Gateway to Diverse Intermediates

A fundamental and widely employed reaction is the N-acylation of the primary amine. The tert-butoxycarbonyl (Boc) protecting group is frequently installed to modulate the reactivity of the amine and prevent unwanted side reactions in subsequent synthetic steps.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations involving Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Table 1: Synthesis of Ethyl 1-aminocyclopropanecarboxylate (Free Base) from its Hydrochloride Salt

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-aminocyclopropanecarboxylate hydrochloride | [1] |

| Reagents | Ammonia, Diethyl ether, Chloroform, Water | [1] |

| Solvent | Ethanol, Diethyl ether, Chloroform | [1] |

| Reaction Conditions | Reflux in ethanol saturated with HCl, followed by basification with ammonia at 0°C | [1] |

| Yield | 60% | [1] |

Table 2: N-Boc Protection of Ethyl 1-aminocyclopropanecarboxylate Hydrochloride

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-aminocyclopropanecarboxylate hydrochloride | [2] |

| Reagents | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | [2] |

| Solvent | 2:1 v/v mixture of H₂O/THF | [2] |

| Reaction Conditions | 0°C to room temperature, 6 hours | [2] |

| Yield | Good to excellent (specific yield not detailed, but the general procedure is high-yielding) | [2] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

This protocol details the N-Boc protection of ethyl 1-aminocyclopropanecarboxylate, a crucial step for its use in multi-step syntheses. The procedure is adapted from a general method for the N-Boc protection of amines.[2]

Materials:

-

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane

-

Brine

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 100 mL round bottom flask equipped with a magnetic stirring bar, dissolve ethyl 1-aminocyclopropanecarboxylate hydrochloride (1 equivalent) and TEA or DIPEA (3 equivalents) in a 2:1 v/v mixture of H₂O/THF (e.g., 45 mL for 500 mg of the amine).

-

Stir the solution at room temperature for 5 minutes until all starting materials are completely dissolved.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add di-tert-butyl dicarbonate (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at 0°C for at least 2 hours and then allow it to warm to room temperature over 4 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon complete conversion to the N-Boc-protected product, remove the THF in vacuo.

-

Extract the crude material with dichloromethane (e.g., 20 mL).

-

Wash the organic layer twice with deionized water (e.g., 2 x 10 mL) and once with brine (e.g., 1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

Visualization of Key Processes

Experimental Workflow: N-Boc Protection

The following diagram illustrates the workflow for the N-Boc protection of Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Signaling Pathway: Inhibition of HCV Replication by Boceprevir

Boceprevir, a downstream product synthesized from intermediates derived from ethyl 1-aminocyclopropanecarboxylate, is a potent inhibitor of the HCV NS3/4A protease. This enzyme is crucial for viral replication and for evading the host's innate immune response. The diagram below outlines the mechanism of action.

References

Discovering the function of cyclopropane derivatives in biochemical research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropane ring into bioactive molecules has emerged as a powerful strategy in biochemical research and drug discovery. Its unique stereoelectronic properties, including high ring strain and a rigid conformation, offer medicinal chemists a valuable tool to enhance the potency, selectivity, and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the function of cyclopropane derivatives in biochemical research, detailing key experimental protocols, presenting quantitative data, and visualizing complex biological processes.

Enhancing Pharmacokinetic and Pharmacodynamic Properties

The compact and rigid nature of the cyclopropane ring imparts several advantageous properties to small molecules, making it a favored scaffold in drug design.

Conformational Rigidity and Pre-organization

The three-membered ring of cyclopropane significantly restricts the conformational freedom of a molecule.[1] This "locking" of the bioactive conformation can lead to a more favorable entropic contribution to the binding affinity for a biological target, such as an enzyme or receptor.[1] By pre-organizing the molecule in a conformation that is complementary to the binding site, the entropic penalty of binding is reduced, often resulting in enhanced potency.

Metabolic Stability

Cyclopropane derivatives often exhibit increased metabolic stability compared to their linear alkyl or unsaturated counterparts. The C-C bonds within the cyclopropane ring are generally more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2] This increased stability can lead to a longer in vivo half-life, reduced clearance, and an improved pharmacokinetic profile, allowing for less frequent dosing regimens.[2]

Cyclopropane Derivatives as Enzyme Inhibitors

A significant application of cyclopropane derivatives in biochemical research is their use as enzyme inhibitors. The strained ring system can be exploited to design potent and selective inhibitors for various enzyme classes.

Covalent and Non-covalent Inhibition of Proteases

Cyclopropane-containing molecules have been successfully developed as inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication cycle.[3] These inhibitors can act through both covalent and non-covalent mechanisms. For instance, the cyclopropyl group can be incorporated into a peptidomimetic scaffold that fits into the enzyme's active site, leading to potent inhibition.

Quantitative Data: Inhibition of Coronavirus 3C-like Proteases

The following table summarizes the in vitro inhibitory activity (IC50) of a series of cyclopropane-based inhibitors against the 3CLpro from SARS-CoV-2, SARS-CoV-1, and MERS-CoV.[4]

| Compound | SARS-CoV-2 3CLpro IC50 (μM) | SARS-CoV-1 3CLpro IC50 (μM) | MERS-CoV 3CLpro IC50 (μM) |

| 1c | 0.46 | 2.56 | 0.41 |

| 1d | 0.35 | 1.98 | 0.32 |

| 2c | 0.25 | 0.98 | 0.15 |

| 2d | 0.18 | 0.75 | 0.11 |

| 5c | 0.18 | 0.96 | 0.08 |

| 5d | 0.14 | 0.79 | 0.07 |

| 10c | 0.22 | 1.15 | 0.12 |

| 10d | 0.16 | 0.88 | 0.09 |

| 11c | 0.15 | 0.35 | 0.12 |

| 11d | 0.14 | 0.24 | 0.07 |

Inhibition of Fatty Acid Synthases

Cyclopropane fatty acids (CFAs) are naturally occurring lipids found in some bacteria and plants. The biosynthesis of these molecules is catalyzed by cyclopropane fatty acid synthase (CFAS), which transfers a methylene group from S-adenosyl-L-methionine (SAM) to an unsaturated fatty acyl chain of a phospholipid.[5] Synthetic cyclopropane-containing molecules can act as inhibitors of this enzyme, providing tools to study its function and as potential antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cyclopropane derivatives in a biochemical context.

Synthesis of Cyclopropane Derivatives: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[6] The following protocol is a general procedure for the cyclopropanation of an alkene using a zinc-copper couple.

Materials:

-

Alkene (10 mmol)

-

Diiodomethane (1.6 mL, 20 mmol)

-

Zinc dust (2.6 g, 40 mmol)

-

Copper(I) chloride (0.4 g, 4 mmol)

-

Anhydrous diethyl ether (50 mL)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of Zinc: In a flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust and copper(I) chloride. Heat the mixture gently with a heat gun under a stream of inert gas until the copper(I) chloride turns from white to a slightly off-white color. Cool the flask to room temperature.

-

Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. Add the alkene to this suspension.

-

Addition of Diiodomethane: Slowly add diiodomethane to the stirred suspension. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired cyclopropane derivative.

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Enzyme Inhibition Assay: FRET-based Assay for SARS-CoV-2 3CLpro

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of cyclopropane derivatives against SARS-CoV-2 3CLpro.[3][7]

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Cyclopropane derivative inhibitor (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the cyclopropane derivative in DMSO.

-

Enzyme and Substrate Preparation: Dilute the SARS-CoV-2 3CLpro and the FRET substrate to their final concentrations in the assay buffer.

-

Assay Reaction: In a 384-well plate, add the assay buffer, the cyclopropane derivative solution (or DMSO for control), and the enzyme solution. Incubate for a pre-determined time at room temperature.

-

Initiate Reaction: Add the FRET substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a FRET-based enzyme inhibition assay.

Cyclopropane Derivatives in Signaling Pathways

Cyclopropane-containing molecules can also modulate cellular signaling pathways, often by acting as allosteric modulators of receptors such as G-protein coupled receptors (GPCRs).

Allosteric Modulation of GPCRs

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds.[8] This can lead to a change in the receptor's conformation, which in turn can modulate the binding affinity of the endogenous ligand or the efficacy of G-protein coupling and downstream signaling.[8] The rigid structure of cyclopropane derivatives makes them attractive candidates for the design of selective allosteric modulators.

The following diagram illustrates a general GPCR signaling cascade that can be influenced by an allosteric modulator.

Caption: Generalized GPCR signaling pathway with allosteric modulation.

Conclusion

Cyclopropane derivatives represent a versatile and powerful class of molecules in biochemical research and drug development. Their unique structural features provide a means to fine-tune the properties of bioactive compounds, leading to enhanced potency, selectivity, and metabolic stability. The experimental protocols and data presented in this guide offer a foundation for researchers to explore and exploit the potential of the cyclopropyl group in their own investigations. As our understanding of complex biological systems continues to grow, the rational design and application of cyclopropane-containing molecules will undoubtedly play an increasingly important role in the discovery of novel therapeutics and the elucidation of fundamental biochemical processes.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride in Fruit Ripening Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ethyl 1-aminocyclopropanecarboxylate hydrochloride (Ethyl ACC-HCl) in fruit ripening research. Ethyl ACC-HCl serves as a precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the immediate precursor to ethylene, a key phytohormone regulating the ripening of climacteric fruits.[1][2][3][4][5][6] Exogenous application of Ethyl ACC-HCl effectively elevates endogenous ethylene levels, thereby initiating and accelerating the ripening process.[7] This makes it an invaluable tool for studying the molecular and physiological mechanisms of fruit ripening.

Mechanism of Action: The Ethylene Biosynthesis Pathway

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is readily absorbed by plant tissues and is hydrolyzed to 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is then oxidized by the enzyme ACC oxidase (ACO) to form ethylene.[1][2][3][6] This two-step conversion from S-adenosylmethionine (SAM) is the primary pathway for ethylene biosynthesis in plants.[3] By supplying an external source of ACC, researchers can bypass the rate-limiting step catalyzed by ACC synthase (ACS) and induce a controlled burst of ethylene production.[4][8]

Experimental Protocols

The following protocols provide a framework for conducting fruit ripening studies using Ethyl 1-aminocyclopropanecarboxylate hydrochloride. These can be adapted for various climacteric fruits such as tomatoes, bananas, and peaches.

Protocol 1: Preparation of Ethyl ACC-HCl Solution and Fruit Treatment

Materials:

-

Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS No. 57325-36-1)

-

Distilled water

-

Tween-20 (or other suitable surfactant)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

-

Spray bottles or dipping containers

-

Latex or nitrile gloves

-

Safety glasses

Procedure:

-

Solution Preparation:

-

Determine the desired concentration of Ethyl ACC-HCl. Concentrations typically range from 100 to 1000 ppm, depending on the fruit species and experimental goals.[9]

-

Calculate the required mass of Ethyl ACC-HCl using the formula: Mass (g) = Desired Concentration (ppm) x Final Volume (L) / 1000 .

-

In a beaker, dissolve the calculated mass of Ethyl ACC-HCl in a portion of the final volume of distilled water.

-

Add a surfactant, such as Tween-20, to a final concentration of 0.05-0.1% (v/v) to ensure even coating of the fruit surface.

-

Bring the solution to the final volume with distilled water and mix thoroughly using a magnetic stirrer until the solid is completely dissolved.

-

Adjust the pH of the solution to approximately 7.0 using a dilute NaOH or HCl solution, if necessary.

-

-

Fruit Selection and Preparation:

-

Select mature, unripe fruits of uniform size, color, and free from any defects.

-

Gently wash the fruits with distilled water and allow them to air dry completely.

-

Randomly divide the fruits into treatment and control groups.

-

-

Application of Ethyl ACC-HCl:

-

Spray Application: Uniformly spray the fruit surfaces with the prepared Ethyl ACC-HCl solution until runoff. Ensure complete coverage. The control group should be sprayed with a solution containing only distilled water and the surfactant.

-

Dipping Application: Immerse the fruits in the Ethyl ACC-HCl solution for a predetermined time (e.g., 1-5 minutes). The control group should be dipped in a solution of distilled water and surfactant for the same duration.

-

After treatment, allow the fruits to air dry in a well-ventilated area.

-

-

Incubation:

-

Place the treated and control fruits in a controlled environment with consistent temperature and humidity (e.g., 20-25°C and 80-90% relative humidity) to facilitate ripening.

-

Monitor the fruits at regular intervals (e.g., every 24 hours) for ripening parameters.

-

Protocol 2: Measurement of Ripening Parameters

1. Ethylene Production:

-

Procedure:

-

Place individual fruits in airtight containers of a known volume.[11]

-

Seal the containers and incubate for a specific period (e.g., 1-2 hours).[11]

-

Withdraw a gas sample (e.g., 1 mL) from the headspace of the container using a gas-tight syringe.[10][11]

-

Inject the sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak Q).

-

Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

-

Express ethylene production as microliters per kilogram per hour (µL·kg⁻¹·h⁻¹).[12]

-

2. Fruit Firmness:

-

Method: Penetrometer or Texture Analyzer.[13]

-

Procedure:

-

Remove a small section of the peel from two opposite sides of the fruit.

-

Use a penetrometer with a standardized probe to measure the force required to penetrate the fruit flesh.

-

Record the firmness value, typically in Newtons (N) or pounds-force (lbf).

-

Take multiple readings per fruit and average the results.

-

3. Color Change:

-

Method: Chromameter or Spectrophotometer.

-

Procedure:

-

Calibrate the chromameter according to the manufacturer's instructions.

-

Measure the color of the fruit surface at marked locations.

-

Record the color values in the Lab* color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

-

Calculate the Hue angle or other color indices to quantify the change from green to yellow/red.

-

4. Soluble Solids Content (SSC):

-

Method: Refractometer.[13]

-

Procedure:

-

Extract a few drops of juice from the fruit tissue.

-

Place the juice on the prism of a calibrated digital or handheld refractometer.

-

Record the SSC value, typically expressed as °Brix, which corresponds to the percentage of soluble solids (primarily sugars) in the juice.[13]

-

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between treatment and control groups over time.

Table 1: Ethylene Production in Tomato Fruit Treated with Ethyl ACC-HCl

| Time (Days) | Control (µL·kg⁻¹·h⁻¹) | 500 ppm Ethyl ACC-HCl (µL·kg⁻¹·h⁻¹) |

| 0 | 0.5 ± 0.1 | 0.6 ± 0.1 |

| 1 | 1.2 ± 0.3 | 15.8 ± 2.1 |

| 3 | 3.5 ± 0.6 | 25.4 ± 3.5 |

| 5 | 2.8 ± 0.4 | 10.2 ± 1.8 |

Table 2: Firmness of Banana Fruit Treated with Ethyl ACC-HCl

| Time (Days) | Control (N) | 250 ppm Ethyl ACC-HCl (N) |

| 0 | 25.2 ± 1.5 | 25.5 ± 1.3 |

| 2 | 24.8 ± 1.2 | 15.1 ± 1.0 |

| 4 | 23.1 ± 1.8 | 8.7 ± 0.9 |

| 6 | 18.5 ± 2.0 | 4.2 ± 0.5 |

Table 3: Color Change (Hue Angle) in Peach Fruit Treated with Ethyl ACC-HCl

| Time (Days) | Control (°) | 750 ppm Ethyl ACC-HCl (°) |

| 0 | 110.5 ± 3.2 | 111.2 ± 2.9 |

| 2 | 105.8 ± 2.8 | 85.4 ± 3.5 |

| 4 | 98.2 ± 3.1 | 60.1 ± 4.2 |

| 6 | 85.6 ± 4.0 | 45.3 ± 3.8 |

Table 4: Soluble Solids Content (°Brix) in Pear Fruit Treated with Ethyl ACC-HCl

| Time (Days) | Control (°Brix) | 400 ppm Ethyl ACC-HCl (°Brix) |

| 0 | 10.2 ± 0.4 | 10.1 ± 0.5 |

| 3 | 10.8 ± 0.3 | 12.5 ± 0.6 |

| 6 | 11.5 ± 0.5 | 14.8 ± 0.7 |

| 9 | 12.1 ± 0.6 | 15.2 ± 0.8 |

Experimental Workflow

The following diagram illustrates the logical flow of a typical fruit ripening study using Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]